molecular formula C10H6N2O2S B3305850 6H-1-Thia-5,6-diaza-as-indacene-2-carboxylic acid CAS No. 924655-40-3

6H-1-Thia-5,6-diaza-as-indacene-2-carboxylic acid

Cat. No. B3305850
M. Wt: 218.23 g/mol
InChI Key: DQMCRJMOBCLBKE-UHFFFAOYSA-N
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Patent
US07589101B2

Procedure details

A mixture of 6H-1-Thia-5,6-diaza-as-indacene-2-carboxylic acid methyl ester (100 mg, 0.43 mmol), LiOH (25.5 mg, 1.07 mmol) is dissolved in THF (4 ml) and H2O (1 mL). The mixture is stirred at 60° C. for 3 hours. Acidification with acetic acid results in a brown solid which is collected by filtration. It is then dried in vacuo and used for the next step without any further purification.
Name
6H-1-Thia-5,6-diaza-as-indacene-2-carboxylic acid methyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
25.5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][C:7]2[C:15]([CH:16]=1)=[CH:14][N:13]=[C:12]1[C:8]=2[CH:9]=[CH:10][NH:11]1)=[O:4].[Li+].[OH-].C(O)(=O)C>C1COCC1.O>[S:6]1[C:7]2[C:15](=[CH:14][N:13]=[C:12]3[C:8]=2[CH:9]=[CH:10][NH:11]3)[CH:16]=[C:5]1[C:3]([OH:4])=[O:2] |f:1.2|

Inputs

Step One
Name
6H-1-Thia-5,6-diaza-as-indacene-2-carboxylic acid methyl ester
Quantity
100 mg
Type
reactant
Smiles
COC(=O)C=1SC2=C3C=CNC3=NC=C2C1
Name
Quantity
25.5 mg
Type
reactant
Smiles
[Li+].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is collected by filtration
CUSTOM
Type
CUSTOM
Details
It is then dried in vacuo
CUSTOM
Type
CUSTOM
Details
used for the next step without any further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
S1C(=CC2=CN=C3NC=CC3=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.